molecular formula C11H13N5O B1434431 3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1955547-14-4

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No. B1434431
M. Wt: 231.25 g/mol
InChI Key: WDDJGTYPVLIZIL-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole, also known as 3-CP-THIP, is a novel compound that has been studied for its psychostimulant, anti-inflammatory, and analgesic properties. It is a derivative of the imidazopyridine scaffold, which has been studied for its potential use in the treatment of a variety of diseases and conditions. 3-CP-THIP has been shown to possess a variety of pharmacological activities, including antinociceptive, anti-inflammatory, and psychostimulant effects. This review will provide an overview of the synthesis, biological activities, and potential therapeutic applications of 3-CP-THIP.

Scientific Research Applications

Antimycobacterial Applications

Research has demonstrated that derivatives of 1,2,4-oxadiazole, such as the subject compound, have been synthesized and tested against Mycobacterium tuberculosis, exhibiting varying degrees of potency. These compounds act as carboxylic acid isosteres, with modifications aimed at improving cellular permeability and activity against mycobacterial infections (Gezginci, Martin, & Franzblau, 1998; Gezginci, Martin, & Franzblau, 2001).

Anti-protozoal Activity

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole moieties have shown significant anti-protozoal activity. Through bioisosterism, novel oxadiazolyl pyrrolo triazole diones were synthesized and exhibited promising in vitro anti-protozoal activities, suggesting potential for the development of new anti-protozoal agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

GABAA/Benzodiazepine Receptor Interaction

Research into the interaction of compounds like 3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole with the GABAA/benzodiazepine receptor has identified a series of imidazo[1,5-a]quinoxaline amides and carbamates that bind with high affinity. These compounds demonstrate a range of intrinsic efficacies, offering insights into the modulation of GABAergic neurotransmission (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Synthesis and Photolysis Applications

The 1,3-dipolar cycloaddition reactions involving 1,2,4-oxadiazoles have been explored for synthesizing novel heterocyclic compounds. These reactions, particularly when involving diazopropane and maleimide, can lead to unexpected products with potential applications in materials science and organic synthesis (Hamadi, Louhichi, & Msaddek, 2007).

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, have been synthesized and assessed for in vitro anti-cancer activity. One of the compounds showed a mean IC50 value of 5.66 μM, indicating its potential as an antitumor agent (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

properties

IUPAC Name

3-cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-7(1)10-14-11(17-15-10)8-6-16-4-3-12-5-9(16)13-8/h6-7,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDJGTYPVLIZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN4CCNCC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
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3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
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3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
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3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
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3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
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3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole

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